2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
“2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound with the molecular formula C16H18N4O2S and a molecular weight of 330.41. It belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological activity .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles, including “this compound”, can be achieved through various methods. One common method involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base (NaOAc, Na2CO3). The obtained thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in acidic medium .Chemical Reactions Analysis
Thiazolo[3,2-b][1,2,4]triazoles can be synthesized via condensation, annulation of a multiple bond or thiirane ring, as well as C–H functionalization of thiazole moiety . The specific chemical reactions involving “this compound” are not available in the sources I found.Future Directions
Thiazolo[3,2-b][1,2,4]triazoles, including “2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”, are highly attractive heterocyclic units because of their diverse biological activity . Therefore, the development of efficient routes to construct novel thiazolo[3,2-b][1,2,4]triazole derivatives is desirable . Future research could focus on exploring new synthesis methods and investigating the biological activity of these compounds.
Properties
IUPAC Name |
2-methyl-5-[morpholin-4-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-17-16-20(18-11)15(21)14(23-16)13(12-5-3-2-4-6-12)19-7-9-22-10-8-19/h2-6,13,21H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZHANPUCUPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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